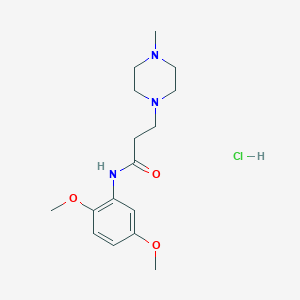![molecular formula C21H22F3N3O6 B3942244 1-(2-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3942244.png)
1-(2-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate
Overview
Description
1-(2-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a piperazine derivative with a nitrobenzyl and trifluoromethylbenzyl group attached to it.
Mechanism of Action
The mechanism of action of 1-(2-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate is not fully understood. However, it has been reported to act as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT7 receptor. It has also been reported to inhibit the growth of some cancer cell lines by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which may contribute to its potential antidepressant and anxiolytic effects. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate in lab experiments include its reported affinity for serotonin receptors, its potential applications in cancer research, and its reliable synthesis method. However, there are limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(2-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate. These include further investigation into its potential applications in the treatment of depression and anxiety disorders, as well as its potential use in cancer research. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Scientific Research Applications
1-(2-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate has shown potential applications in scientific research. It has been reported to have an affinity for serotonin receptors, specifically 5-HT1A and 5-HT7 receptors. This makes it a potential candidate for research into the treatment of depression and anxiety disorders. Additionally, it has been reported to have activity against some cancer cell lines, making it a potential candidate for cancer research.
properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2.C2H2O4/c20-19(21,22)17-7-3-1-5-15(17)13-23-9-11-24(12-10-23)14-16-6-2-4-8-18(16)25(26)27;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFVVJJWKVJLNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[2-(3-ethoxy-10H-phenothiazin-10-yl)ethyl]diethylamine oxalate](/img/structure/B3942198.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3942216.png)
![3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3942227.png)

![sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate](/img/structure/B3942236.png)
![1-(2,3-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942243.png)

![2-[2-(2-chlorophenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B3942258.png)

